An In-depth Technical Guide to [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride (CAS 1376388-56-5)
An In-depth Technical Guide to [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride (CAS 1376388-56-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride, with the CAS number 1376388-56-5, is a saturated alicyclic primary amine and alcohol. Its molecular structure, featuring a cyclohexane ring with both an aminomethyl and a hydroxymethyl group attached to the same carbon atom, presents a unique three-dimensional scaffold. This bifunctionality makes it a valuable building block in medicinal chemistry and organic synthesis, offering multiple points for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride is essential for its effective use in research and development. The following table summarizes its key identifiers and properties.
| Property | Value | Reference(s) |
| CAS Number | 1376388-56-5 | [1] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Melting Point | Data not available for the hydrochloride salt. The free base has a reported melting point of 37.5 °C. | |
| Boiling Point | Data not available for the hydrochloride salt. The free base has a reported boiling point of 138-142 °C at 16 Torr. | |
| Solubility | Soluble in water and lower alcohols such as methanol and ethanol. Insoluble in non-polar organic solvents. | General property of amine hydrochlorides |
Molecular Structure and Conformation
The core of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride is a cyclohexane ring, which can exist in various conformations, with the chair conformation being the most stable. The presence of the aminomethyl and hydroxymethyl groups on the same carbon atom introduces steric considerations that influence the preferred orientation of these substituents.
Caption: 2D representation of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride.
Synthesis Protocol
The synthesis of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride can be achieved through a two-step process starting from the commercially available 1-aminocyclohexanecarboxylic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, yielding the free base, [1-(Aminomethyl)cyclohexyl]methanol. The second step is the formation of the hydrochloride salt.
Step 1: Synthesis of [1-(Aminomethyl)cyclohexyl]methanol (Free Base)
This procedure involves the reduction of 1-aminocyclohexanecarboxylic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
Materials:
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1-aminocyclohexanecarboxylic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Deionized water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add 1-aminocyclohexanecarboxylic acid to the suspension in portions, controlling the rate of addition to manage the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Filter the resulting precipitate and wash it thoroughly with THF and ethyl acetate.
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Combine the organic filtrates and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude [1-(Aminomethyl)cyclohexyl]methanol as an oil.
Caption: Synthesis of the free base, [1-(Aminomethyl)cyclohexyl]methanol.
Step 2: Formation of [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride
The crude free base obtained from the previous step is converted to its hydrochloride salt to improve its stability and handling properties.
Materials:
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[1-(Aminomethyl)cyclohexyl]methanol (crude oil)
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Anhydrous diethyl ether or ethyl acetate
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Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
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Stirring vessel
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Filtration apparatus
Procedure:
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Dissolve the crude [1-(Aminomethyl)cyclohexyl]methanol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of hydrochloric acid dropwise with vigorous stirring.
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A white precipitate of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride will form.
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Continue stirring for a short period to ensure complete precipitation.
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Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the final product.
Caption: Formation of the hydrochloride salt.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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Cyclohexyl protons: A broad multiplet in the region of 1.2-1.8 ppm.
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-CH₂-N protons: A singlet or a multiplet around 2.8-3.2 ppm. The protons of the aminomethyl group in the hydrochloride salt would be expected to be deshielded compared to the free base.
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-CH₂-O protons: A singlet or a multiplet around 3.4-3.8 ppm.
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-NH₃⁺ and -OH protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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Cyclohexyl carbons: Peaks in the aliphatic region, typically between 20-45 ppm.
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Quaternary carbon: A peak around 40-50 ppm for the carbon atom bearing the aminomethyl and hydroxymethyl groups.
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-CH₂-N carbon: A peak around 45-55 ppm.
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-CH₂-O carbon: A peak around 60-70 ppm.
FTIR (Fourier-Transform Infrared) Spectroscopy:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol group.
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N-H stretch: A broad band in the region of 2800-3200 cm⁻¹, corresponding to the ammonium salt.
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C-H stretch: Sharp peaks in the region of 2850-2950 cm⁻¹ for the aliphatic C-H bonds.
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C-O stretch: A peak in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent peak for the protonated molecular ion of the free base [M+H]⁺ at m/z 144.1383.[2]
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The 1,1-disubstituted cyclohexane scaffold provides a rigid and three-dimensional framework that can be utilized to orient functional groups in specific spatial arrangements for optimal interaction with biological targets.
Potential as a Synthetic Building Block: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and sulfonylation to introduce diverse side chains. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester formation, further expanding the synthetic possibilities.
Scaffold for Privileged Structures: The cyclohexane core is a common feature in many biologically active compounds and can be considered a "privileged scaffold."[3] By attaching different pharmacophoric groups to the aminomethyl and hydroxymethyl functionalities, libraries of compounds can be generated and screened for various biological activities. For instance, derivatives of cyclohexanemethanol have been explored as intermediates in the synthesis of analgesics.[4]
Safety and Handling
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride is a bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its rigid cyclohexane scaffold and the presence of both amino and hydroxyl functionalities offer a platform for the creation of diverse molecular architectures. While detailed experimental data and specific applications are currently limited in the public domain, the foundational chemical properties and synthetic accessibility of this compound make it a promising candidate for future exploration in the development of novel therapeutic agents.
References
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PubChemLite. [1-(aminomethyl)cyclohexyl]methanol hydrochloride (C8H17NO). Available from: [Link]
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PubChem. (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information. Available from: [Link]
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Ekart. (1-amino-4-methylcyclohexyl)methanol hydrochloride. Available from: [Link]
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PubChemLite. Rac-[(1r,3s)-3-(aminomethyl)cyclohexyl]methanol hydrochloride. Available from: [Link]
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893–930.
Figure 1. General reaction scheme for the reduction of 1-cyanocyclohexylacetic acid.
